N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide
Description
N-(3-methoxypropyl)-N’-(2-methylcyclohexyl)ethanediamide is a synthetic organic compound Its structure consists of an ethanediamide backbone with a 3-methoxypropyl group and a 2-methylcyclohexyl group attached to the nitrogen atoms
Properties
IUPAC Name |
N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10-6-3-4-7-11(10)15-13(17)12(16)14-8-5-9-18-2/h10-11H,3-9H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCRLMLPPUHZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792929 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-N’-(2-methylcyclohexyl)ethanediamide typically involves the reaction of ethanediamide with 3-methoxypropylamine and 2-methylcyclohexylamine. The reaction conditions may include:
- Solvent: Common solvents like ethanol or methanol.
- Temperature: The reaction may be carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-N’-(2-methylcyclohexyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-(3-methoxypropyl)-N’-(2-methylcyclohexyl)ethanediamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a ligand in binding studies.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-N’-(2-methylcyclohexyl)ethanediamide would depend on its specific applications. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxypropyl)-N’-(2-methylcyclohexyl)ethanediamide can be compared with other ethanediamide derivatives.
- Compounds with similar functional groups, such as N-(3-methoxypropyl)-N’-(cyclohexyl)ethanediamide or N-(2-methylcyclohexyl)-N’-(propyl)ethanediamide.
Uniqueness
The uniqueness of N-(3-methoxypropyl)-N’-(2-methylcyclohexyl)ethanediamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
